Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
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Overview
Description
“Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2402840-11-1 . It has a molecular weight of 226.66 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine . This compound can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8 (10 (13)14-2)5-9 (12)11-7;/h3-6H,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s IUPAC name is "methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate hydrochloride" .Scientific Research Applications
- Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies for TB drug discovery .
- Certain synthesized imidazo[1,2-a]pyridines have demonstrated anti-cancer activities against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375 .
- Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry due to its structural diversity and wide range of applications .
- Specifically, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide exhibited antimicrobial action against Staphylococcus aureus .
- Derivative 29 showed significant activity against Mtb and no cytotoxicity against mouse macrophage cells .
Antituberculosis Agents
Anticancer Properties
Material Science Applications
Antimicrobial Action
Pantothenate Synthetase Inhibition
Drug Prejudice Scaffold
Mechanism of Action
Target of Action
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride, also known as EN300-7472975, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a range of effects such as antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting that they may interact with biochemical pathways involving these ions.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Safety and Hazards
properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8(10(13)14-2)5-9(12)11-7;/h3-6H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSONRQAWJCKQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride |
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